4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester is an organic compound with the molecular formula C11H16O5 It is a derivative of cyclopentane, featuring a ketone group at the fourth position and two ester groups at the first and second positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with cyclopentanone in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-oxo-cyclopentane-1,2-dicarboxylic acid.
Reduction: Formation of 4-hydroxy-cyclopentane-1,2-dicarboxylic acid diethyl ester.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. The ketone and ester groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. Pathways involved may include enzyme inhibition or activation, binding to receptors, and modulation of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-cyclopentane-1,2-dicarboxylic acid dimethyl ester
- 4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester
Uniqueness
This compound is unique due to its specific ester groups and the position of the ketone group This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds
Properties
IUPAC Name |
diethyl 4-oxocyclopentane-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-3-15-10(13)8-5-7(12)6-9(8)11(14)16-4-2/h8-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPKMLGYFVVOJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CC1C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.